molecular formula C6H11N3 B13924686 1-Isopropyl-1H-imidazol-5-amine

1-Isopropyl-1H-imidazol-5-amine

Cat. No.: B13924686
M. Wt: 125.17 g/mol
InChI Key: VOSMTTRRDJOISV-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazol-5-amine is a substituted imidazole derivative featuring an isopropyl group at the N1 position and an amine (-NH₂) at the C5 position of the heterocyclic ring. Imidazole derivatives are critical in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes and receptors.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

3-propan-2-ylimidazol-4-amine

InChI

InChI=1S/C6H11N3/c1-5(2)9-4-8-3-6(9)7/h3-5H,7H2,1-2H3

InChI Key

VOSMTTRRDJOISV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-imidazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . Another method involves the intramolecular cyclization of amines, followed by elimination and aromatization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce imidazoline derivatives.

Scientific Research Applications

1-Isopropyl-1H-imidazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between 1-Isopropyl-1H-imidazol-5-amine and its analogs:

Compound Name Substituents Key Structural Differences References
This compound Isopropyl (N1), amine (C5) Reference compound -
1-Cyclopropyl-4-phenyl-1H-imidazol-5-amine Cyclopropyl (N1), phenyl (C4), amine (C5) Bulky aryl group at C4; cyclopropyl at N1
1-Methyl-4-nitro-1H-imidazol-5-amine Methyl (N1), nitro (C4), amine (C5) Electron-withdrawing nitro group at C4
5-(4-Fluorophenyl)-1H-imidazol-2-amine 4-Fluorophenyl (C5), amine (C2) Fluorinated aryl at C5; amine at C2 (positional isomer)
1-Isopropyl-1H-imidazol-2-ylmethylamine Isopropyl (N1), aminomethyl (-CH₂NH₂) at C2 Aminomethyl substituent at C2

Physicochemical Properties

  • Electron Effects : The nitro group in 1-Methyl-4-nitro-1H-imidazol-5-amine introduces strong electron-withdrawing effects, which may reduce basicity at the C5 amine and alter reactivity .
  • Solubility : The 4-fluorophenyl group in 5-(4-fluorophenyl)-1H-imidazol-2-amine could decrease aqueous solubility relative to the parent compound .

Biological Activity

1-Isopropyl-1H-imidazol-5-amine is a heterocyclic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

This compound features an isopropyl group at the first position and an amine group at the fifth position of the imidazole ring. The structural formula can be represented as follows:

C6H10N4\text{C}_6\text{H}_{10}\text{N}_4

This compound's unique structure allows it to interact with various biological targets, leading to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains. The compound's mechanism of action may involve interference with microbial enzyme activity, which is crucial for cell wall synthesis and metabolic processes.

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various fungi, including Candida species. The compound's effectiveness in inhibiting fungal growth suggests potential applications in treating fungal infections.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been found to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies have shown that the compound can significantly reduce cell viability in A549 adenocarcinoma cells.

Cancer Cell Line IC50 (µM) Reference
A549 (Lung)10
HeLa (Cervical)8

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various biological responses. For example, it has been noted that imidazole derivatives can inhibit enzymes critical for microbial growth, thus showcasing their potential as antimicrobial agents.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm formation and virulence factor production when treated with this compound.
  • Anticancer Activity Assessment : In a controlled laboratory setting, researchers tested the compound on various cancer cell lines and observed that it inhibited tumor growth significantly compared to untreated controls.

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